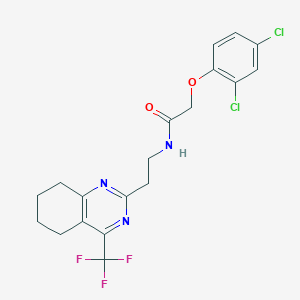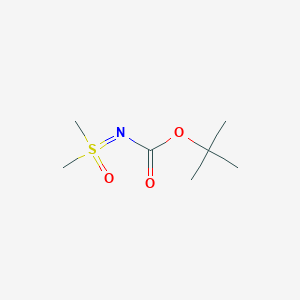
2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid, which are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . The compound is synthesized by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .
Synthesis Analysis
The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .Chemical Reactions Analysis
The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Physical And Chemical Properties Analysis
The compound appears as pale yellow crystals . More detailed physical and chemical properties could not be found in the available resources.科学的研究の応用
Analgesic and Anti-inflammatory Activities
Research indicates that novel quinazolinyl acetamides, including derivatives similar to the specified compound, exhibit significant analgesic and anti-inflammatory activities. For example, a study found that a related compound, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, demonstrated potent analgesic and anti-inflammatory effects (Alagarsamy et al., 2015).
Antimicrobial Activities
Quinazolin-4(3H)one derivatives, closely related to the compound , have been shown to possess antimicrobial properties. One study synthesized a series of these compounds and found that certain derivatives exhibited good antimicrobial activity compared to standard drugs (Patel & Shaikh, 2011).
Anticonvulsant Activity
Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, a compound structurally similar to the one , have been investigated for their anticonvulsant activity. The research indicated a positive correlation between docking study results and in vivo anticonvulsant efficacy (El Kayal et al., 2019).
Anticancer Properties
Some studies have explored the synthesis and biological potentials of quinazolin-3(4H)-yl acetamide derivatives, noting their in vitro antimicrobial and anticancer activities. A particular focus was on their potential as anticancer molecules, as evidenced in molecular docking studies (Mehta et al., 2019).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative structurally akin to the compound was evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
作用機序
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O2/c20-11-5-6-15(13(21)9-11)29-10-17(28)25-8-7-16-26-14-4-2-1-3-12(14)18(27-16)19(22,23)24/h5-6,9H,1-4,7-8,10H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIOKUPPHJUIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)


![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)
![Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide](/img/structure/B2662611.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2662612.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2662616.png)
![4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2662617.png)
![2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid](/img/structure/B2662619.png)
